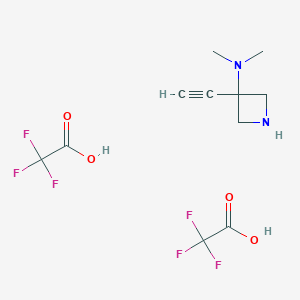

![molecular formula C11H13N3O2 B2948795 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523092-38-7](/img/structure/B2948795.png)

7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

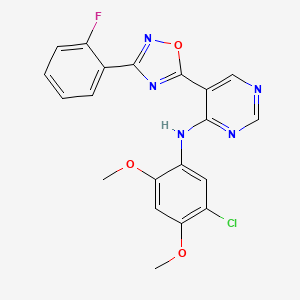

7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as TH-302, is a nitrogen mustard prodrug. It belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are N-heterocyclic compounds that have a significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . In other studies, the N-heterocyclic core has been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .Physical And Chemical Properties Analysis

The molecular formula of 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C11H13N3O2, and its molecular weight is 219.244.Applications De Recherche Scientifique

Regioselective Synthesis and Chemical Modifications

Regioselective Synthesis of Pyrazolopyrimidine Derivatives : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives highlights a regioselective approach, allowing for specific modifications at the 7-position. This methodology provides a foundation for developing new compounds with tailored properties, essential for further biological or chemical applications (Drev et al., 2014).

Novel Synthetic Approaches

One-Step Synthesis of Pyrazolopyrimidines : A general synthetic strategy for pyrazolo[4,3-d]pyrimidines utilizes a one-step approach, offering a straightforward path to these compounds. This method simplifies the synthesis process, making it more accessible for various research applications (N. R. Reddy et al., 2005).

Structure-Activity Relationship (SAR) Studies

Angiotensin II Receptor Antagonists : SAR studies of pyrazolo[1,5-a]pyrimidine derivatives have shown them to be potent angiotensin II (AII) receptor antagonists. Modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for enhancing in vitro and oral activities, demonstrating the potential of these compounds in medicinal chemistry (Shiota et al., 1999).

Parallel Synthesis and Library Creation

Parallel Synthesis of Pyrazolopyrimidine Derivatives : The development of a protocol for parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the efficiency of generating a diverse library of compounds. This approach is valuable for high-throughput screening in drug discovery (Ahmetaj et al., 2013).

Supramolecular Chemistry

Supramolecular Aggregation of Thiazolopyrimidines : Studies on thiazolo[3,2-a]pyrimidines reveal insights into their conformational features and supramolecular aggregation, influenced by structural modifications. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Bioactivity Exploration

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of these compounds in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes .

Biochemical Pathways

Given the noted enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds likely interfere with the normal functioning of certain biochemical pathways .

Result of Action

Given the noted anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds likely induce cytotoxic effects in cancer cells .

Orientations Futures

The future directions for 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and similar compounds seem promising. The significant photophysical properties of PP derivatives have attracted a great deal of attention in material science recently . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the PP core .

Propriétés

IUPAC Name |

7-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6(2)8-5-12-14-7(3)4-9(11(15)16)13-10(8)14/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFUQFWYXQKVPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide](/img/structure/B2948712.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2948722.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2948726.png)

![7-(4-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)

![N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2948733.png)